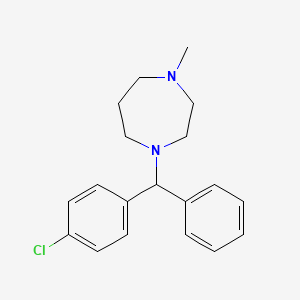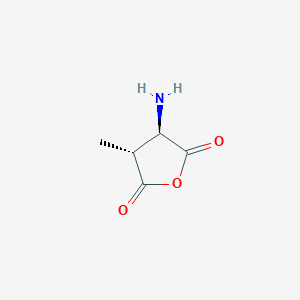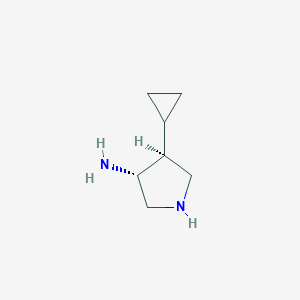
Interferonbeta1a/Humaninterferonbeta1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Interferon beta-1a, also known as human interferon beta-1a, is a recombinant form of human interferon beta. It is a monomeric cytokine that plays a crucial role in modulating the immune response. Interferon beta-1a is primarily used in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system .
Méthodes De Préparation
Interferon beta-1a is produced using recombinant DNA technology. The gene encoding human interferon beta is inserted into Chinese Hamster Ovary (CHO) cells, which then express the protein. The protein is glycosylated and has a molecular weight of approximately 22.5 kDa . The production process involves several steps, including cell culture, protein expression, purification, and formulation. The purification process typically involves chromatography techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Interferon beta-1a undergoes various chemical reactions, including PEGylation, which involves the attachment of polyethylene glycol (PEG) to the protein. This modification enhances the stability and half-life of the protein in the bloodstream . The reaction conditions for PEGylation include the use of activated linear butyraldehyde PEG derivative with a molecular weight of 30 kDa . The major product formed from this reaction is monoPEGylated interferon beta-1a, which has a molecular weight of approximately 54.13 kDa .
Applications De Recherche Scientifique
Interferon beta-1a has a wide range of scientific research applications. In medicine, it is used to slow disease progression and reduce the frequency of clinical symptoms in patients with relapsing multiple sclerosis . It also has antiviral, antitumor, and immunomodulatory effects . In biology, interferon beta-1a is used to study the regulation of immune responses and the activation of various immune cells, including monocytes, dendritic cells, T cells, and B cells . Additionally, it is used in the development of long-acting recombinant proteins with extended half-lives for therapeutic applications .
Mécanisme D'action
Interferon beta-1a exerts its effects by binding to type I interferon receptors (IFNAR1 and IFNAR2c) on the surface of target cells . Upon binding, the receptors dimerize and activate Janus kinase (Jak) tyrosine kinases (Jak1 and Tyk2), which then transphosphorylate themselves and phosphorylate the receptors . This leads to the activation of signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus and induce the expression of various genes involved in antiviral, antiproliferative, and immunomodulatory responses . Interferon beta-1a also balances the expression of pro- and anti-inflammatory agents in the brain, reducing the number of inflammatory cells that cross the blood-brain barrier .
Comparaison Avec Des Composés Similaires
Interferon beta-1a is often compared with other interferons, such as interferon beta-1b and interferon alpha. Interferon beta-1b is produced in modified Escherichia coli and is a non-glycosylated polypeptide with a molecular weight of approximately 18.5 kDa . It differs from interferon beta-1a in its molecular structure and production method . Interferon alpha, on the other hand, consists of multiple subtypes and is primarily used for its antiviral properties . Interferon beta-1a is unique in its glycosylation and its specific use in treating multiple sclerosis .
Similar Compounds
- Interferon beta-1b
- Interferon alpha (various subtypes)
- Interferon gamma
- Interferon lambda
Propriétés
Numéro CAS |
145258-61-3 |
|---|---|
Formule moléculaire |
C4HClN2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





